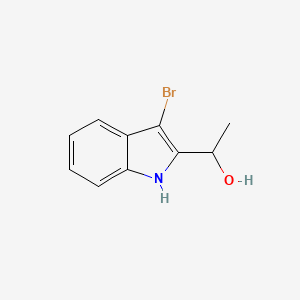
1-(3-Bromo-1H-indol-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-1H-indol-2-yl)ethanol is a compound belonging to the indole family, characterized by the presence of a bromine atom at the 3-position of the indole ring and an ethanol group at the 2-position. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, followed by bromination and subsequent functionalization to introduce the ethanol group. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-1H-indol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
- Oxidation of the ethanol group forms 1-(3-Bromo-1H-indol-2-yl)acetaldehyde or 1-(3-Bromo-1H-indol-2-yl)acetic acid.
- Reduction of the bromine atom forms 1-(1H-indol-2-yl)ethanol.
- Substitution reactions yield various functionalized indole derivatives .
Scientific Research Applications
1-(3-Bromo-1H-indol-2-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1H-indol-2-yl)ethanol involves its interaction with various molecular targets. The indole core can bind to specific receptors or enzymes, modulating their activity. The bromine atom and ethanol group can influence the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
1H-Indole-3-ethanol: Lacks the bromine atom, resulting in different chemical and biological properties.
3-Bromo-1H-indole: Lacks the ethanol group, affecting its solubility and reactivity.
1-(3-Chloro-1H-indol-2-yl)ethanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness: 1-(3-Bromo-1H-indol-2-yl)ethanol is unique due to the combination of the bromine atom and ethanol group, which imparts distinct chemical reactivity and potential biological activities. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
1-(3-bromo-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C10H10BrNO/c1-6(13)10-9(11)7-4-2-3-5-8(7)12-10/h2-6,12-13H,1H3 |
InChI Key |
YNFCOBSHKUMELA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C2=CC=CC=C2N1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















